L-Arginine monocitrate

Description

Contextualization of L-Arginine as a Functional Amino Acid and its Salt Forms in Research Paradigms

L-arginine is a conditionally essential amino acid, meaning that while the body can synthesize it, supplemental amounts may be required under certain physiological conditions. ontosight.ai It serves as a precursor for the synthesis of proteins and, notably, nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation and immune response. webmd.comhealthline.com This fundamental role has made L-arginine a subject of extensive research in areas such as cardiovascular health and immunology. ncats.ionih.gov

Significance of the Citrate (B86180) Counterion in L-Arginine Monocitrate Formulations for Academic Applications

The citrate counterion in this compound offers several advantages in academic and research applications. Citric acid is a naturally occurring organic acid and a key intermediate in the Krebs cycle, a central metabolic pathway. ontosight.ai When combined with L-arginine, the resulting citrate salt often exhibits enhanced solubility and stability compared to L-arginine alone. ontosight.ai This improved solubility is a crucial factor in preparing solutions for in vitro experiments and cell culture studies, ensuring a consistent and reproducible concentration of L-arginine.

Furthermore, the citrate component can act as a buffering agent, helping to maintain a stable pH in solution. ontosight.ai This is particularly important in biological assays where pH fluctuations can significantly impact experimental outcomes. The use of citrate as a counterion is a well-established practice in pharmaceutical formulations to improve the physicochemical properties of active ingredients. researchgate.netthermofisher.com In the context of L-arginine research, the monocitrate form provides a reliable and consistent means of delivering L-arginine in experimental systems, allowing researchers to investigate its physiological effects with greater accuracy.

Research Findings on L-Arginine and its Salt Forms

The table below summarizes key research findings related to L-arginine and its various salt forms, highlighting their properties and applications in scientific studies.

| L-Arginine Salt Form | Key Research Findings | Significance in Research | References |

| This compound | Synthesized by reacting L-arginine with citric acid, resulting in a stable and bioavailable compound. The citrate enhances solubility and stability. | Suitable for use in dietary supplements and pharmaceutical formulations due to improved physical properties. | ontosight.ai |

| Arginine Hydrochloride (Arg.HCl) | Widely used in protein refolding and to suppress protein aggregation. Can act as a protein denaturant at higher concentrations. | Enhances protein refolding efficiency and solubility of unfolded protein species. | oup.comnih.gov |

| Arginine Glutamate (Arg.Glu) | Increases the solubility and long-term stability of various proteins. More effective than Arg.HCl on a per-mole basis for reducing protein aggregation. | Widely adopted in protein structural and functional studies to prevent aggregation and precipitation. | oup.comacs.org |

| Arginine Salts (General) | Used to improve the physicochemical properties and water solubility of drug substances, which can enhance bioavailability. | Crucial in pharmaceutical development for creating stable and effective drug dosage forms. | researchgate.net |

Properties

CAS No. |

24404-97-5 |

|---|---|

Molecular Formula |

C12H22N4O9 |

Molecular Weight |

366.32 g/mol |

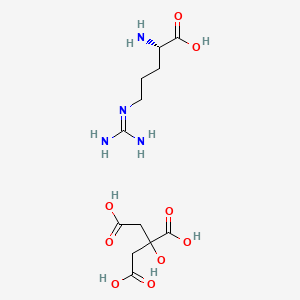

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H14N4O2.C6H8O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-;/m0./s1 |

InChI Key |

SGJSPXDVZJIWEO-WCCKRBBISA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Related CAS |

93778-35-9 |

Origin of Product |

United States |

Synthesis and Bioproduction Pathways of L Arginine and Its Monocitrate Salt

Microbial Biosynthesis Pathways for L-Arginine

The industrial production of L-arginine has increasingly shifted towards microbial fermentation, utilizing strains of microorganisms like Corynebacterium glutamicum and Escherichia coli. researchgate.net These processes are advantageous over chemical synthesis or protein hydrolysis. The biosynthesis of L-arginine in these microbes originates from L-glutamic acid, proceeding through intermediates such as ornithine and citrulline. researchgate.net

Genetic Engineering Strategies for L-Arginine Overproduction in Select Microorganisms

Systems metabolic engineering allows for the rational design of microbial cell factories for the overproduction of L-arginine. researchgate.netuq.edu.au Genetic engineering strategies focus on modifying key genes within the L-arginine biosynthesis pathway to enhance production and minimize degradation.

Key strategies include:

Deregulation of Feedback Inhibition: The enzyme N-acetylglutamate synthase (NAGS), encoded by the argA gene, is a critical regulatory point in the L-arginine pathway and is subject to allosteric feedback inhibition by L-arginine. nih.gov Another key enzyme, N-acetylglutamate kinase (NAGK), encoded by argB, is also feedback-inhibited by L-arginine. researchgate.net Introducing mutant versions of these enzymes that are less sensitive to L-arginine feedback can significantly boost production. researchgate.net For instance, replacing the native argB gene in C. glutamicum with a feedback-resistant version from E. coli has been shown to relieve inhibition and increase arginine yield. researchgate.net

Blocking Degradation and Competing Pathways: To maximize the accumulation of L-arginine, genes involved in its degradation are often deleted. In E. coli, L-arginine and its precursor L-ornithine can be catabolized into compounds like putrescine. nih.gov Disrupting genes such as astA (arginine succinyltransferase), speF (ornithine decarboxylase), and speB (agmatinase) prevents this degradation, channeling metabolic flux towards L-arginine synthesis. nih.govresearchgate.net

Removing Transcriptional Repression: The argR gene encodes a repressor protein that controls the expression of the arginine biosynthesis genes. nih.gov Deleting argR removes this transcriptional repression, leading to increased expression of the necessary enzymes. nih.govresearchgate.net

Overexpression of Pathway Genes: Increasing the expression of operons that encode the enzymes for the L-arginine biosynthetic pathway, such as the argCBH operon, can further enhance production. nih.govresearchgate.net

A novel approach involves deleting the argA gene to disable endogenous N-acetylglutamate synthesis and instead supplying this key precursor externally. nih.govresearchgate.net This strategy bypasses the primary feedback inhibition mechanism on NAGS and has achieved a carbon yield of up to 99% from N-acetylglutamate to L-arginine in engineered E. coli. nih.gov

Table 1: Impact of Genetic Modifications on L-Arginine Production in E. coli This table is interactive. You can sort and filter the data.

| Genetic Modification Target | Gene(s) Disrupted | Purpose | Reported L-Arginine Titer |

|---|---|---|---|

| Degradation Pathway | astA, speF, speB | Block the degradation of L-arginine and L-ornithine. | Increased accumulation |

| Transcriptional Regulation | argR | Remove repression of arginine biosynthesis genes. | Increased expression of pathway enzymes |

| Feedback Inhibition | argA (deleted) | Disable endogenous N-acetylglutamate synthesis to bypass feedback inhibition (external precursor fed). | ~4 g/L (shake flask) |

| Pathway Overexpression | argDGI, argCBH | Increase the concentration of biosynthetic enzymes. | Contributes to higher yields |

Optimization of Carbon and Nitrogen Source Utilization in Bioreactor Fermentations for Enhanced L-Arginine Yield

The efficient production of L-arginine in bioreactors is highly dependent on the composition of the fermentation medium, particularly the sources of carbon and nitrogen. mdpi.comresearchgate.net

For nitrogen sources, studies using genetically modified E. coli have found that ammonia (B1221849) solution, ammonium (B1175870) sulfate, and ammonium phosphate (B84403) dibasic are among the most favorable for L-arginine synthesis. mdpi.comresearchgate.net

The carbon-to-nitrogen (C/N) ratio is a critical parameter for maximizing yield while minimizing waste. mdpi.comresearchgate.net Research has demonstrated that an optimal C/N molar ratio of 6 provides a well-balanced equilibrium between carbon and nitrogen metabolism. mdpi.com At this ratio, glucose and the ammonium source are utilized simultaneously and efficiently. mdpi.com Under these optimized conditions, L-arginine production reached approximately 4 g/L from 30 g/L of glucose.

Different carbon sources also impact L-arginine production. D-glucose and D-xylose have been identified as highly suitable carbon sources, followed by L-arabinose. This is particularly relevant for utilizing lignocellulosic feedstocks, which are rich in these sugars. diva-portal.org

Table 2: Effect of C/N Ratio on L-Arginine Fermentation by E. coli This table is interactive. You can sort and filter the data.

| Initial Glucose (g/L) | C/N Molar Ratio | Final L-Arginine (g/L) | Productivity (g/L/h) | Substrate Utilization |

|---|---|---|---|---|

| 15 | 12 | ~1.2 | ~0.06 | Incomplete ammonium depletion |

| 15 | 6 | ~2.3 | ~0.11 | Simultaneous glucose and ammonium depletion |

| 30 | 12 | ~2.0 | ~0.05 | Incomplete ammonium depletion |

Endogenous L-Arginine Metabolic Pathways as Biosynthetic Precursors

In mammals, L-arginine is considered a semi-essential or conditionally essential amino acid. nih.gov While dietary intake is a source, endogenous synthesis provides a significant amount of the body's required L-arginine, particularly from precursors like L-citrulline, glutamine, glutamate, and proline. nih.govnih.gov

Role of L-Citrulline in L-Arginine Regeneration and Inter-Organ Metabolism

Endogenous L-arginine synthesis in mammals primarily occurs via an "intestinal-renal axis". nih.gov In this pathway, L-citrulline is synthesized in the small intestine from precursors like glutamine and glutamate. nih.gov This L-citrulline is then released into the bloodstream and transported to the kidneys. nih.gov

Within the kidney cells, L-citrulline is efficiently converted into L-arginine through the actions of two cytosolic enzymes: argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). nih.govnih.gov This pathway is highly effective because L-citrulline bypasses the extensive "first-pass" metabolism in the liver that L-arginine is subjected to. nih.govnih.gov The liver has high levels of the enzyme arginase, which rapidly degrades L-arginine into ornithine and urea (B33335), preventing any net hepatic synthesis of arginine. nih.gov By using L-citrulline as a transport intermediate, the body can effectively deliver an L-arginine precursor to the systemic circulation for conversion in the kidneys, leading to a sustained increase in plasma L-arginine levels. nih.govalphawolfnutrition.com

Contribution of Glutamine, Glutamate, and Proline in De Novo L-Arginine Biosynthesis

Glutamine, glutamate, and proline serve as the primary carbon skeleton donors for the de novo synthesis of L-arginine. nih.govnih.gov The metabolic pathways of these amino acids are interconnected. nih.govnih.gov

The process generally begins with the conversion of glutamine to glutamate. nih.gov Glutamate is then converted to pyrroline-5-carboxylate (P5C). nih.gov P5C is a central intermediate that can also be derived from proline. uomosul.edu.iq P5C is subsequently converted to ornithine, which then enters the urea cycle pathway to be converted first to citrulline and finally to arginine. nih.govuomosul.edu.iq Studies have indicated that approximately 40% of the carbon for endogenous arginine synthesis originates from proline, while intestinal glutamine also serves as a major precursor. nih.gov This highlights a metabolic axis where glutamine, glutamate, and proline can all feed into the production of ornithine, the direct precursor for citrulline and subsequent arginine synthesis. nih.govresearchgate.net

Methodologies for L-Arginine Monocitrate Salt Formation in Laboratory and Industrial Contexts

The formation of an L-arginine salt with an organic acid, such as citric acid, is a common strategy in pharmaceutical and chemical applications to modify the physicochemical properties of the parent compound. googleapis.com The production of this compound involves a reaction between L-arginine, a basic amino acid, and citric acid, a tricarboxylic acid.

In a laboratory setting, the formation of such a salt would typically involve:

Dissolution: L-arginine (often as a free base) and citric acid are dissolved in a suitable solvent, most commonly water. rsc.org The stoichiometry would be controlled to favor the monocitrate salt formation.

Reaction: The acidic carboxyl groups of citric acid react with the basic guanidinium (B1211019) and amino groups of L-arginine. Research on citric acid:L-arginine:water mixtures indicates that upon water addition, the pH becomes acidic (around 3.5), leading to the formation of charged species ([H₂Cit]⁻ and [L-arg]⁺). rsc.org The resulting liquefaction is not merely a simple salt formation but is mediated by a complex network of hydrogen bonding and ionic forces between the components, induced by water. rsc.org

Recovery: The this compound salt is recovered from the solution. Common laboratory techniques for recovery include evaporation of the solvent, crystallization by cooling or anti-solvent addition, or freeze-drying (lyophilization). google.com

In an industrial context, the process is scaled up for efficiency and yield. Methodologies may include:

Slurry Reaction: A concentrated slurry of L-arginine in a solvent can be reacted directly with the acid. google.com This method can produce a more concentrated final solution. For example, processes for forming arginine bicarbonate involve reacting an arginine slurry with pressurized carbon dioxide. google.com A similar principle could be applied using a concentrated citric acid solution.

Spray Drying: After the reaction forms a concentrated solution of the salt, spray drying can be used for rapid and efficient recovery of the solid salt product. google.com

Crystallization Control: In large-scale crystallizers, process parameters such as temperature, pH, and agitation are precisely controlled to ensure the desired crystal form, size, and purity of the final this compound product.

The specific counter-ion (in this case, citrate) can significantly influence the properties of the final product, such as its stability and physical state after processes like freeze-drying. researchgate.net

Mechanistic Investigations of L Arginine Monocitrate S Actions in Biochemical and Molecular Systems

Modulation of Protein Conformation, Stability, and Interactions

L-Arginine and its salts, including L-Arginine monocitrate, are widely recognized for their significant effects on protein behavior in solution. These compounds are particularly valued in biotechnology and pharmaceutical sciences for their ability to enhance the refolding of proteins and prevent their aggregation.

L-Arginine has been serendipitously discovered and is now commonly used to suppress protein aggregation and enhance the in vitro refolding of proteins. nih.govresearchgate.net It is often included in solvents for refolding recombinant proteins from inclusion bodies at concentrations ranging from 0.1 to 1 M. nih.gov The presence of L-Arginine can significantly improve the yield of correctly folded, active proteins. For instance, the refolding of bovine carbonic anhydrase B, a protein without cysteine residues, can reach almost 100% yield in the presence of 0.75 M arginine. nih.govsci-hub.se

The primary mechanism by which L-Arginine and its salts facilitate protein refolding is by preventing the association of denatured or partially folded protein molecules. nih.gov This allows the productive refolding pathway to compete more effectively against unproductive aggregation side reactions. nih.gov L-Arginine does not alter the equilibrium of the folding process itself but rather acts as a "neutral crowder," reducing the rate of aggregation without affecting the folding rate and equilibrium. researchgate.net

However, the effectiveness of L-Arginine can be dependent on the specific protein. For proteins containing disulfide bonds, L-Arginine may not be as effective and can even indirectly promote the formation of incorrect intermolecular disulfide bonds. nih.govsci-hub.se This is because arginine can slow down the refolding rate and stabilize intermediates, which, if they contain unpaired cysteine residues, have more opportunities to form oligomers through disulfide binding. nih.gov

Below is a table summarizing the effect of L-Arginine concentration on the refolding yield of different proteins.

A key function of L-Arginine and its salts is the suppression of protein aggregation. nih.govbenthamdirect.com This effect is attributed to its ability to favorably influence the solvation of exposed hydrophobic surface areas of proteins and to suppress non-specific protein-surface interactions. ingentaconnect.com The masking of hydrophobic surfaces on proteins inhibits protein-protein aggregation. nih.gov

The mechanism behind this inhibition is complex and not fully elucidated. nih.gov It is proposed that L-Arginine interacts weakly with proteins, and its effectiveness increases at higher concentrations. nih.gov These interactions are thought to involve the guanidinium (B1211019) group of arginine and the aromatic side chains of amino acids like tryptophan. nih.govsemanticscholar.org

Cation-π interactions, which occur between a cation and the electron-rich face of an aromatic ring, play a significant role in protein structure and stability. nih.gov The guanidinium group of L-Arginine can participate in these interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

Studies have shown that arginine forms stable stacking and T-shaped structures with aromatic amino acids, which are types of cation-π and N-H…π interactions, respectively, and are important contributors to protein stability. researchgate.net In aqueous media, the cation-π interaction can be significantly stronger than a salt bridge. caltech.edu For instance, the interaction between arginine and an aromatic ring is less weakened by a surrounding dielectric medium compared to the interaction involving lysine. rsc.org This makes arginine more likely to participate in stabilizing cation-π interactions, particularly on the protein surface. caltech.edursc.org

Salt bridges, which are electrostatic interactions between oppositely charged residues, also contribute to protein stability. L-Arginine, with its positively charged guanidinium group, can form salt bridges with negatively charged residues like aspartate and glutamate. researchgate.net However, in some contexts, a competing salt-bridge interaction can shield the charge of the cation, making the energetic contribution of a nearby cation-π interaction relatively insignificant. nih.gov

L-Arginine has the unique ability to form clusters with itself through the stacking of its guanidinium part. researchgate.net This self-association is proposed to be a key factor in its effectiveness as an aggregation suppressant. researchgate.net These arginine clusters can present a hydrophobic surface that interacts with the exposed hydrophobic patches on unfolded or partially folded proteins, thereby preventing protein-protein aggregation. nih.gov

The cellular environment is highly crowded with macromolecules, a condition known as macromolecular crowding. plos.org This crowding can significantly enhance the self-association of proteins through an entropic, excluded-volume effect. nih.gov In this crowded environment, the aggregation of macromolecules is favored as it increases the entropy of the system by reducing the total excluded volume. researchgate.net L-Arginine's ability to self-associate and interact with proteins can be influenced by these crowding effects, further modulating protein behavior. pnas.orgnih.gov

Inhibition of Protein Aggregation and Non-Specific Protein-Protein Interactions

Role in Nitric Oxide (NO) System Regulation and Metabolism

L-Arginine plays a crucial role in the cardiovascular system and other physiological processes as the primary substrate for the synthesis of nitric oxide (NO).

L-Arginine is the sole amino acid substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO. droracle.ainih.gov This reaction converts L-Arginine to L-citrulline and produces NO as a byproduct. droracle.ai The synthesis of NO from L-Arginine is a critical process for various physiological functions, including vasodilation, neurotransmission, and immune defense. droracle.ai

There are different isoforms of NOS, including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). researchgate.net The availability of L-Arginine is a key factor in regulating the activity of these enzymes and, consequently, the production of NO. nih.gov Factors that deplete L-Arginine, such as increased arginase activity, can lead to a decline in NO bioavailability. mdpi.com

While both NOS and arginase use L-Arginine as a common substrate, studies suggest that under normal physiological conditions with a continuous supply of L-Arginine, arginase does not outcompete NOS for this substrate. researchgate.netnih.gov However, the transport of L-Arginine into cells is a crucial step in regulating NO-dependent functions. droracle.ai Certain inhibitors of NOS can also affect the transport of L-Arginine into endothelial cells. bohrium.com

The table below summarizes the key molecules and their roles in the L-Arginine-NO pathway.

Impact on Mitochondrial Respiratory Chain Complexes and Reactive Oxygen Species (ROS) Formation in Cellular Models

L-Arginine, the principal component of this compound, plays a multifaceted role in mitochondrial bioenergetics and redox balance. As the substrate for nitric oxide synthase (NOS), L-Arginine is the precursor to nitric oxide (NO), a critical signaling molecule that directly influences mitochondrial respiration. nih.govmdpi.com NO can reversibly inhibit Complex IV (cytochrome c oxidase) of the electron transport chain, a key regulatory mechanism of cellular oxygen consumption and energy production. nih.govmdpi.com

Research in cellular models with mitochondrial deficiencies, such as those harboring the m.3243A>G mutation found in Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), has revealed complex effects. In these cells, which exhibit increased basal levels of NO and protein nitration, treatment with L-Arginine did not significantly alter mitochondrial mass or the activity of respiratory chain complexes. nih.govmdpi.com However, it did lead to a reduction in intracellular NO concentration and a decrease in nitrated proteins, suggesting a primary effect on mitigating nitro-oxidative stress rather than directly correcting the underlying respiratory chain defect. mdpi.com

Conversely, in other contexts, L-Arginine administration has been shown to enhance mitochondrial function. In children with sickle cell disease experiencing vaso-occlusive episodes, arginine therapy was found to increase the activity of mitochondrial Complex V (ATP synthase) and Complex IV, while simultaneously decreasing levels of protein carbonyls, an indicator of reduced oxidative stress. nih.gov Similarly, in animal models of metabolic syndrome, L-Arginine supplementation attenuated the increased production of ROS by cardiac mitochondria. nih.gov Arginine starvation in certain breast cancer cell lines has been shown to impair mitochondrial respiratory function, decrease oxygen consumption, and increase ROS generation, ultimately compromising mitochondrial integrity. nih.govmdpi.com

These findings indicate that the impact of L-Arginine on mitochondria is highly context-dependent, influenced by the specific cell type and its metabolic state. It can act as both a modulator of respiratory chain activity via NO production and a protector against oxidative and nitro-oxidative stress.

| Cellular/Disease Model | Effect on Respiratory Chain Complexes | Effect on ROS/Nitro-oxidative Stress | Reference |

|---|---|---|---|

| MELAS (m.3243A>G) Cells | No significant change in Complex II or IV activity | Reduced intracellular NO and protein nitration | nih.govmdpi.com |

| Sickle Cell Disease (Vaso-occlusive episode) | Increased Complex IV and V activity | Decreased protein carbonyls (reduced oxidative stress) | nih.gov |

| Metabolic Syndrome (Rat model, cardiac mitochondria) | Not directly measured | Attenuated ROS production | nih.gov |

| ASS1-Deficient Breast Cancer Cells (Arginine starvation) | Impaired respiratory function, decreased oxygen consumption | Increased ROS generation | nih.gov |

Characterization and Application of NOS Inhibitors, e.g., L-NG-monomethyl arginine citrate (B86180) (L-NMMA), as Research Probes

To elucidate the specific roles of NO derived from L-Arginine, researchers extensively use competitive inhibitors of nitric oxide synthase (NOS). L-NG-monomethyl arginine (L-NMMA) is a classic and widely used research probe for this purpose. biotium.comnih.gov As an analogue of L-Arginine, L-NMMA competes with the natural substrate for the active site of all three major NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). caymanchem.comhellobio.com

L-NMMA is characterized as a relatively non-selective NOS inhibitor, although its inhibitory constants (Ki) vary between the isoforms. caymanchem.com This competitive inhibition effectively blocks the production of NO, allowing scientists to investigate the physiological and pathophysiological processes that are dependent on NO signaling. biotium.com

| NOS Isoform | Approximate Ki Value | Reference |

|---|---|---|

| nNOS (rat) | ~0.18 µM - 650 nM | caymanchem.comabcam.com |

| eNOS (human) | ~0.4 µM - 700 nM | caymanchem.comabcam.com |

| iNOS (mouse) | ~6 µM - 3.9 µM | caymanchem.comabcam.com |

The primary application of L-NMMA as a research probe is in studies of cardiovascular function. By administering L-NMMA, often via intra-arterial infusion, researchers can assess the contribution of NO to vascular tone, blood flow, and vasodilation. nih.govnih.gov Such studies have been critical in establishing the role of endothelial-derived NO in maintaining vascular health and how its dysregulation contributes to disease. nih.gov Investigations using L-NMMA have also been crucial for determining the window of effect for NOS inhibition in human vasculature, providing essential data for the design and interpretation of clinical research. nih.govnih.gov

Involvement in Core Metabolic Cycles and Biosynthetic Pathways

Contribution to the Urea (B33335) Cycle and Mechanisms of Ammonia (B1221849) Detoxification

L-Arginine is a central intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in mammals and other ureotelic organisms. wikipedia.org Ammonia, produced from the catabolism of amino acids and other nitrogenous compounds, is highly toxic, particularly to the central nervous system. news-medical.netlibretexts.org The urea cycle converts ammonia into the non-toxic, water-soluble compound urea, which is then excreted in the urine. news-medical.net

The cycle takes place primarily in the liver and involves a series of five enzymatic reactions. wikipedia.org L-Arginine plays its part in the final, cytosolic step of the cycle. The enzyme arginase hydrolyzes L-Arginine to yield one molecule of urea and one molecule of L-ornithine. news-medical.netucl.ac.ukbyjus.com The L-ornithine is then transported back into the mitochondria to participate in the earlier steps of the cycle, thus regenerating the intermediate and allowing the cycle to continue. wikipedia.orgnews-medical.net Therefore, L-Arginine serves as the immediate precursor for urea synthesis, and its availability is essential for the cycle's capacity to detoxify ammonia. ucl.ac.ukresearchgate.net

Precursor Role in the Biosynthesis of Creatine (B1669601), Polyamines, and Agmatine (B1664431)

Beyond its role in the urea cycle, L-Arginine is a versatile precursor for the biosynthesis of several other critical biomolecules, including creatine, polyamines, and agmatine.

Creatine: The first and committed step in creatine biosynthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). embopress.org This enzyme transfers the amidino group from L-Arginine to glycine, forming guanidinoacetate and L-ornithine. Guanidinoacetate is subsequently methylated to form creatine, a high-energy phosphate (B84403) storage molecule vital for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain.

Polyamines: L-Arginine is a key source for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine. These polycations are essential for a wide range of cellular processes, including cell proliferation, differentiation, and the stabilization of nucleic acids. researchgate.netnih.govnih.gov There are two main pathways from L-Arginine to polyamines:

Via Ornithine: Arginase (the same enzyme from the urea cycle) converts L-Arginine to L-ornithine. Ornithine is then decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway, to form putrescine. researchgate.netnih.gov

Via Agmatine: L-Arginine is decarboxylated by arginine decarboxylase (ADC) to produce agmatine. researchgate.netreactome.org Agmatine is then hydrolyzed by agmatinase to form putrescine and urea. researchgate.netnih.gov Putrescine serves as the precursor for the synthesis of the higher polyamines, spermidine and spermine. researchgate.net

Agmatine: As mentioned above, agmatine is synthesized directly from L-Arginine via the enzyme arginine decarboxylase. reactome.orgfrontiersin.org Agmatine is not only an intermediate in polyamine synthesis but is also considered a novel neuromodulator and signaling molecule in its own right, with various physiological roles in the central nervous system and other tissues. nih.govreactome.org

Cellular Signaling Pathway Modulation

Activation of Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway

L-Arginine is a crucial signaling molecule for the activation of the mechanistic Target of Rapamycin (mTOR) pathway, a master regulator of cell growth, proliferation, and metabolism. imrpress.comnih.gov Specifically, L-Arginine activates mTOR Complex 1 (mTORC1). The activation of mTORC1 by amino acids is distinct from its activation by growth factors (which typically involves the PI3K-Akt pathway) and is mediated by the Rag family of GTPases. nih.gov

Recent structural and molecular studies have elucidated the specific mechanism of arginine sensing. Cytosolic L-Arginine binds directly to its sensor, CASTOR1 (Cellular Arginine Sensor for mTORC1). aacrjournals.orgnih.gov In the absence of arginine, a homodimer of CASTOR1 binds to and inhibits the GATOR2 complex. Upon arginine binding, CASTOR1 undergoes a conformational change that causes it to dissociate from GATOR2. aacrjournals.org The now-active GATOR2 complex can inhibit the GATOR1 complex, which is an inhibitor of the Rag GTPases. This relieves the inhibition on the Rag GTPases, allowing them to recruit mTORC1 to the lysosomal surface, where it is fully activated by the small GTPase Rheb. nih.govaacrjournals.orgnih.gov

Once activated, mTORC1 phosphorylates its downstream targets, including ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netnih.govnih.gov This cascade of events ultimately leads to an increase in protein synthesis and an inhibition of protein degradation, thereby promoting cell growth and proliferation. researchgate.netnih.govresearchgate.net This L-Arginine-mTORC1 signaling axis has been shown to be vital in various cell types, including muscle cells, adipocytes, and placental cells. researchgate.netnih.govmdpi.com

Regulation of Focal Adhesion Kinase (FAK) Signaling

L-arginine plays a significant role in cellular migration, a fundamental process in tissue repair and development, through its influence on Focal Adhesion Kinase (FAK) signaling. nih.govnih.gov Research has demonstrated that L-arginine stimulates intestinal cell migration through pathways dependent on both nitric oxide (NO) and FAK. nih.govnih.gov FAK is a non-receptor tyrosine kinase that localizes to sites of cell-matrix contact, known as focal adhesions, and is a key mediator of signaling from integrins, which are receptors that mediate cell attachment to the extracellular matrix. nih.govnih.gov

The stimulatory effect of arginine on cell migration is dose-dependent and biphasic. nih.gov The mechanism involves the metabolism of arginine via the oxidative deiminase pathway to produce NO. nih.govnih.gov Both L-arginine and NO donors have been shown to activate FAK following cellular injury in culture models. nih.govnih.gov This activation is a critical step in the signaling cascade that leads to enhanced cell movement. The dependence of arginine-stimulated migration on FAK signaling was confirmed experimentally using a dominant-negative, kinase-dead mutant of FAK. When cells were transfected with this mutant, the pro-migratory effect of L-arginine was abrogated, indicating that FAK's kinase activity is essential for this process. nih.govnih.gov

Furthermore, the entire pathway is contingent on the production of NO, as the use of NO synthase inhibitors blocks the arginine-stimulated migration. nih.govnih.gov While polyamines, which are also derived from arginine metabolism (via the arginase pathway), are necessary for the migratory process, increasing extracellular arginine concentrations did not lead to an increase in cellular polyamine levels, suggesting that the NO-FAK pathway is the primary driver of this specific effect. nih.govnih.gov FAK, therefore, acts as a crucial point of convergence for signals initiated by L-arginine and NO, leading to dynamic changes in cell-matrix adhesions required for cell migration. nih.gov

| Component | Function/Observation | Reference |

|---|---|---|

| L-Arginine | Stimulates intestinal cell migration in a dose-dependent manner. | nih.gov |

| Nitric Oxide (NO) | Produced from L-arginine; mediates the pro-migratory signal. | nih.govnih.gov |

| Focal Adhesion Kinase (FAK) | Activated by L-arginine and NO; essential for the migratory response. | nih.govnih.gov |

| FAK Mutant (Dominant Negative) | Inhibits L-arginine-stimulated cell migration, confirming FAK's essential role. | nih.gov |

| NO Synthase Inhibitors | Block the pro-migratory effects of L-arginine. | nih.gov |

Interactions with Metal Ions and Influence on Elemental Status in Biological Models

L-arginine demonstrates significant interactions with various metal ions, a property rooted in the chemical nature of its guanidinium group and carboxyl/amino functionalities. These interactions are crucial in numerous biological and chemical contexts, influencing the structure and function of proteins and enzymes. nih.govijcrcps.comneliti.com The binding of transitional metal ions can modify their spectral properties and biological availability. ijcrcps.comneliti.com

Theoretical and experimental studies have explored the complexation of L-arginine with a range of divalent and monovalent cations. Density functional theory (DFT) calculations have been used to examine the structures and stability of complexes between L-arginine and ions such as Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, and Zn2+. nih.gov Among these, the Cu2+ cation exhibits the strongest affinity for arginine. nih.gov The formation of these metallic complexes significantly increases the gas-phase acidity of arginine upon chelation. nih.gov The stability of these complexes can be profoundly affected by hydration, with even a single water molecule altering their relative stability. nih.gov

Spectroscopic studies confirm that L-arginine can effectively coordinate with metal ions like Pd(II), Co(II), and Ni(II), forming stable complexes. researchgate.net This coordination is observable through changes in the UV-visible absorption spectra of the metal ion solutions upon the addition of arginine. researchgate.net For instance, adding arginine to solutions of CoCl2 and NiCl2 results in a darkening of the solution and the appearance of new absorption peaks, indicating complex formation. researchgate.net Similar interactions have been noted with other transitional metals, including iron (Fe(II), Fe(III)), manganese (Mn), and chromium (Cr), where arginine binding can alter the transitional properties of the metal ions. ijcrcps.comneliti.com The stereochemistry of these interactions is also a key factor; metal ions typically prefer an anti coordination in the plane of the unprotonated guanidine (B92328) group, although syn-oriented interactions are also possible. nih.gov

| Metal Ion | Nature of Interaction | Key Findings | Reference |

|---|---|---|---|

| Cu(II) | Strong chelation | Exhibits the strongest binding affinity among tested divalent cations. | nih.gov |

| Ni(II) | Complex formation | Forms stable complexes, observable by changes in UV/vis spectra. | researchgate.net |

| Co(II) | Complex formation | Forms stable complexes, leading to a darkening of the solution. | researchgate.net |

| Zn(II) | Chelation | Forms stable complexes with L-arginine. | nih.gov |

| Fe(II), Fe(III) | Binding interaction | L-arginine interacts with iron ions, which is significant as NO (derived from arginine) preferentially binds to the iron in heme groups. | ijcrcps.comneliti.com |

| Mn(II) | Binding interaction | Studied for its interaction with L-arginine, affecting its spectral properties. | ijcrcps.comneliti.com |

| Li+, Na+, K+, Mg2+, Ca2+ | Complex formation | Forms complexes of varying stability, influenced by hydration. | nih.gov |

Enzymatic Catalysis and Proton Donor Functions of Arginine Residues

The enzyme citrate synthase catalyzes the first, pace-making step of the citric acid cycle: the condensation of acetyl-coenzyme A (acetyl-CoA) and oxaloacetate to form citrate. virginia.eduwikipedia.org The active site of this enzyme contains several key amino acid residues that facilitate this aldol (B89426) condensation reaction through acid-base catalysis. virginia.eduwikipedia.org Among these, arginine residues play a crucial, albeit debated, role in catalysis, particularly in polarizing substrate molecules and potentially acting as a proton donor. ebi.ac.uknih.gov

The reaction mechanism begins with the binding of oxaloacetate, which induces a conformational change in the enzyme, creating the binding site for acetyl-CoA. virginia.eduwikipedia.org An aspartate residue (Asp375) acts as a base to deprotonate the alpha-carbon of acetyl-CoA, forming an enolate intermediate. virginia.eduebi.ac.uk This intermediate is stabilized by hydrogen bonds from a histidine residue (His274). ebi.ac.uk The enolate then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate. ebi.ac.uk

It is in this step that the function of an active site arginine residue becomes critical. High-level quantum mechanics/molecular mechanics (QM/MM) modeling has predicted that an arginine residue, rather than a histidine as previously thought, acts as the acid in the condensation reaction. ebi.ac.uk This arginine residue is thought to polarize the carbonyl group of oxaloacetate by donating a hydrogen bond, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the acetyl-CoA enolate. ebi.ac.uknih.gov Mutation of this key arginine residue (Arg-314 in E. coli citrate synthase) severely reduces the enzyme's activity, although it does not completely abolish it, highlighting its importance in facilitating the reaction. nih.gov Another arginine residue (Arg329) is also important, forming a salt bridge with oxaloacetate that helps trigger the conformational change necessary for catalysis. virginia.edu

| Residue | Proposed Role in Catalysis | Reference |

|---|---|---|

| Asp375 | Acts as a base, deprotonating acetyl-CoA to form the enolate intermediate. | virginia.eduebi.ac.uk |

| His274 | Stabilizes the enolate intermediate via hydrogen bonding. | virginia.eduebi.ac.uk |

| Arginine (e.g., Arg314 in E. coli) | Acts as an acid, polarizing the oxaloacetate carbonyl to facilitate nucleophilic attack. | ebi.ac.uknih.gov |

| Arg329 | Forms a salt bridge with oxaloacetate, inducing a conformational change in the enzyme. | virginia.edu |

| His320 | Participates in the acid-base catalysis of the condensation reaction. | virginia.edu |

Computational and Theoretical Modeling of L Arginine Monocitrate Interactions

Molecular Dynamics Simulations of Aqueous L-Arginine Solutions and Protein Systems

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the detailed examination of molecular motions over time. These simulations have been instrumental in understanding the behavior of L-arginine in solution and its interactions with biological macromolecules.

In aqueous solutions, L-arginine exhibits a notable tendency to self-associate and form clusters. acs.orgnih.gov This phenomenon is primarily driven by a combination of head-to-tail hydrogen bonding and stacking of the guanidinium (B1211019) groups. acs.orgnih.gov The formation of these clusters is an enthalpically favorable process, as the hydrogen bonds between arginine molecules are stronger than those between arginine and water. acs.orgnih.gov

MD simulations have revealed that at higher concentrations, these smaller clusters can further associate into larger, more complex structures. acs.org This self-association is a key characteristic of arginine solutions and is thought to be a contributing factor to its effectiveness in various biotechnological applications, such as the suppression of protein aggregation. The clustering of arginine molecules can influence the solution's properties and its interactions with other solutes, including proteins. acs.orgnih.gov Studies on deca-arginine, a short peptide, have also shown through small-angle X-ray scattering (SAXS) and MD simulations that it self-associates in solution, a phenomenon driven by an attractive electrostatic component. nih.gov

| Observation | Primary Driving Forces | Implication | Supporting Evidence |

|---|---|---|---|

| Formation of L-arginine clusters | Head-to-tail hydrogen bonding, Guanidinium group stacking | Influences solution properties and protein interactions | MD Simulations acs.orgnih.gov |

| Enthalpically favorable process | Stronger arginine-arginine vs. arginine-water hydrogen bonds | Contributes to the stability of clusters | MD Simulations nih.gov |

| Concentration-dependent association | Increased probability of intermolecular interactions | Formation of larger clusters at higher concentrations | MD Simulations acs.org |

| Self-association of arginine-rich peptides | Attractive electrostatic component | Potential for enhanced bioavailability in drug delivery | SAXS and MD Simulations nih.gov |

The interaction of L-arginine with proteins is a critical aspect of its function as a stabilizer and aggregation suppressor. MD simulations have been employed to investigate the specific interactions between L-arginine and protein surfaces. These simulations show that arginine molecules tend to interact favorably with aromatic and charged residues on the protein. acs.orgnih.gov The guanidinium group of arginine can form cation-π interactions with aromatic side chains (e.g., tryptophan, tyrosine, phenylalanine) and salt bridges with negatively charged residues (e.g., aspartate, glutamate). acs.org

| Interacting Protein Residue Type | Type of Interaction with L-Arginine | Energetic Contribution | Functional Implication |

|---|---|---|---|

| Aromatic (Trp, Tyr, Phe) | Cation-π interaction | Favorable | Stabilization of protein structure |

| Negatively Charged (Asp, Glu) | Salt bridge formation | Favorable | Stabilization of protein structure |

| - | Crowding out by arginine clusters | Steric hindrance | Inhibition of protein-protein aggregation |

Molecular Mechanics and Quantum Mechanical/Molecular Mechanical (QM/MM) Studies

For a more detailed understanding of the electronic and energetic aspects of L-arginine monocitrate's interactions, more advanced computational methods like molecular mechanics (MM) and hybrid quantum mechanical/molecular mechanical (QM/MM) approaches are utilized.

In the context of biotechnology, L-arginine is widely used as an eluent in affinity chromatography for the purification of monoclonal antibodies (mAbs). acs.orgnih.gov Computational methods, particularly MM-based free energy calculations, have been instrumental in elucidating the mechanism behind this application.

Simulations have shown that arginine effectively weakens the binding affinity between the antibody and the Protein A resin. acs.org This is achieved by arginine interacting favorably with the residues at the interface of the antibody-Protein A complex, thereby lowering the free energy of binding and facilitating the elution of the antibody. acs.org In contrast, citrate (B86180) has been shown in simulations to strengthen this binding, making it a less effective eluent under certain conditions. acs.orgresearchgate.net The positively charged guanidinium group of arginine plays a key role in these interactions. These computational findings provide a molecular basis for the enhanced recovery of antibodies observed experimentally when using arginine-containing elution buffers. acs.orgnih.gov

| Cosolute | Concentration (M) | ΔΔGB (kcal/mol) | Effect on Elution |

|---|---|---|---|

| Arginine | 0.5 | -1.5 | Facilitates |

| Arginine | 1.0 | -3.6 | Facilitates |

| Citrate | 0.1 | +0.5 | Hinders |

| Citrate | 0.5 | +1.2 | Hinders |

Data adapted from molecular mechanics simulations at pH 4.3. acs.org

Arginine residues are frequently found in the active sites of enzymes, where they play crucial roles in substrate binding, orientation, and catalysis. QM/MM simulations are particularly well-suited for studying these enzymatic reactions, as they can treat the electronically active region (the active site) with high-level quantum mechanics while the surrounding protein environment is modeled with more computationally efficient molecular mechanics.

Numerous QM/MM studies have investigated the catalytic mechanisms of enzymes where arginine is a key player. For instance, in arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335), QM/MM simulations have helped to elucidate the reaction pathway, including the nucleophilic attack and proton transfer steps. researchgate.netufl.edunih.gov These studies have provided detailed energetic profiles of the reaction, identifying transition states and intermediates. nih.govnih.govacs.org In other enzymes, such as arginine deiminase and citrate synthase, QM/MM models have been used to understand the role of active site arginine residues in stabilizing charged intermediates and facilitating proton transfer. nih.govnih.govnih.govrsc.org These computational models provide invaluable insights into the fundamental principles of enzyme catalysis involving arginine.

Thermodynamic Modeling of L-Arginine and Citrate Mixtures (e.g., PC-SAFT) for Phase Behavior Prediction

The phase behavior of L-arginine and citrate mixtures in aqueous solutions is of significant interest for formulation development and understanding their properties as deep eutectic systems. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a powerful thermodynamic model used to predict the phase equilibria of complex fluid mixtures. tu-dortmund.de

Studies using PC-SAFT to model ternary mixtures of citric acid, L-arginine, and water have shown that while water-free mixtures of citric acid and L-arginine exhibit positive deviations from Raoult's law, the addition of water leads to strong negative deviations. researchgate.netrsc.orgunl.pt This indicates significant attractive interactions between the components in the aqueous environment, leading to a substantial depression in the melting point. researchgate.netrsc.orgunl.pt The model also accounts for the formation of charged species, [L-arginine]⁺ and [H₂Cit]⁻, at acidic pH, which is induced by the addition of water. researchgate.netrsc.orgunl.pt These ionic interactions, along with hydrogen bonding, are crucial for the observed phase behavior. PC-SAFT has been validated as a predictive tool for the solid-liquid equilibria of such systems, making it valuable for designing formulations with desired physical properties. researchgate.netunl.ptrsc.org

| System | Observation from PC-SAFT | Underlying Molecular Interactions |

|---|---|---|

| Citric Acid:L-Arginine (water-free) | Positive deviation from Raoult's law | Weak attractive cross-interactions unl.pt |

| Citric Acid:L-Arginine:Water | Strong negative deviation from Raoult's law | Formation of charged species, hydrogen bonding researchgate.netrsc.orgunl.pt |

| Citric Acid:L-Arginine:Water | Significant melting point depression | Strong attractive forces mediated by water researchgate.netrsc.orgunl.pt |

Applications of L Arginine Monocitrate in Advanced Biotechnology and Bioprocessing Research

Enhancements in Protein Purification and Downstream Processing

L-arginine and its salts are instrumental in overcoming several challenges associated with the purification and processing of therapeutic proteins, particularly monoclonal antibodies (mAbs).

Utilization as an Eluent in Affinity Chromatography Systems (e.g., Protein A Chromatography)

Protein A affinity chromatography is a cornerstone of monoclonal antibody purification. nih.gov Traditionally, elution of the bound antibody is achieved using a low pH buffer, often containing citrate (B86180), which can induce protein aggregation and reduce yield. nih.govresearchgate.netnih.gov L-arginine has been demonstrated to be a highly effective alternative eluent that allows for elution under milder pH conditions, thereby preserving the integrity of the antibody. nih.govnih.gov

Molecular computations and experimental data reveal that arginine facilitates the dissociation of the antibody-protein A complex more efficiently than citrate, especially at a higher pH. nih.govresearchgate.netacs.org While citrate can strengthen the binding free energy between the antibody and Protein A, arginine works to lower it, promoting dissociation. acs.org This property reduces the amount of product lost to aggregation during the elution step. nih.govresearchgate.net Studies have shown that increasing the concentration of arginine in the elution buffer significantly enhances antibody recovery. For example, at a pH of 4.3, recovery with 0.5 M arginine is substantially higher than with 0.1 M citrate. nih.gov Even at a pH as high as 5.0, 2 M arginine can achieve a notable recovery of 31%. nih.gov The eluted antibodies are predominantly monomeric, highlighting arginine's gentle elution capabilities. nih.gov

| Eluent | Concentration | pH | Antibody Recovery (%) | Source |

|---|---|---|---|---|

| Citrate | 0.1 M | 3.8 | < 50% | nih.gov |

| Citrate | 0.1 M | 4.3 | Decreased further | nih.gov |

| L-Arginine | 0.5 M | 4.3 | Greatly Increased | nih.gov |

| L-Arginine | 2.0 M | 4.3 | Even Greater Increase | nih.gov |

| L-Arginine | 2.0 M | 5.0 | 31% | nih.gov |

Reduction of Viscosity and Opalescence in High Concentration Protein Formulations

The development of high-concentration liquid formulations for subcutaneous injection is often hampered by issues of high viscosity and opalescence. nih.govresearchgate.netnih.gov L-arginine and its salts have become key excipients to mitigate these problems. researchgate.netavt-pharma.comoup.com Arginine effectively reduces the viscosity of concentrated protein solutions by suppressing protein-protein interactions. researchgate.netnih.gov This effect is attributed to the unique structure of arginine, which includes a guanidinium (B1211019) group that can interact with aromatic and charged residues on the protein surface, thereby weakening the attractive forces between protein molecules. nih.govnih.govresearchgate.net

Similarly, arginine is highly effective at suppressing opalescence and liquid-liquid phase separation (LLPS) in immunoglobulin G (IgG) solutions. nih.govresearchgate.net Opalescence can be an indicator of protein aggregation or instability. nih.govresearchgate.net Research has shown that arginine is more effective than other additives like sodium chloride or other amino acids at reducing opalescence in high-concentration IgG solutions. nih.govnih.gov This effect is linked to its ability to inhibit attractive electrostatic interactions between antibody molecules. nih.gov

| Excipient | Concentration | Viscosity Reduction | Source |

|---|---|---|---|

| L-Arginine (Arg) | 75 mM | Less effective compared to other excipients | drug-dev.com |

| Various Excipients | 75 mM | 10% to 80% | drug-dev.com |

| L-Arginine (Arg) | 150 mM | Does not show proportionally strong viscosity-reducing effect | drug-dev.com |

Strategies for Protein Stability and Preservation

Maintaining the structural integrity and biological activity of proteins is paramount. L-arginine is a valuable tool in strategies aimed at protein stabilization, both in liquid and solid-state formulations.

Role in Optimizing Protein Refolding Methodologies

Recombinant proteins expressed in microbial systems often accumulate in insoluble aggregates known as inclusion bodies. nih.gov A crucial step in producing active protein is the refolding process, which is frequently plagued by aggregation of folding intermediates. plos.org L-arginine is widely used as an additive in refolding buffers to suppress this aggregation and enhance the yield of correctly folded, active protein. nih.govplos.orgnih.gov

The mechanism involves arginine's ability to stabilize partially folded intermediates and prevent them from interacting hydrophobically. nih.govsci-hub.se However, its effectiveness can depend on the specific protein. For proteins without cysteine residues, such as bovine carbonic anhydrase B, arginine can lead to nearly 100% refolding yield. nih.govsci-hub.se For proteins containing disulfide bonds, like recombinant human colony-stimulating factor (rhG-CSF), arginine is less effective at preventing aggregation that occurs via the formation of incorrect intermolecular disulfide bonds. nih.govsci-hub.se In such cases, arginine may slow the refolding rate and stabilize intermediates, which can inadvertently provide more opportunity for incorrect disulfide pairing. nih.gov

| Protein | Cysteine Content | L-Arginine Concentration | Refolding Yield | Observation | Source |

|---|---|---|---|---|---|

| Bovine Carbonic Anhydrase B (CAB) | None | 0.75 M | ~100% | Suppresses hydrophobic aggregation | nih.govsci-hub.se |

| Recombinant Human G-CSF (rhG-CSF) | Five | Various | ~65% | Does not prevent intermolecular disulfide binding | nih.govsci-hub.se |

| Green Fluorescent Protein (GFP) | Two | Up to 2 M | Mass recovery ~100% (at >0.5M) | Accumulation of oligomers via disulfide binding | nih.govsci-hub.se |

Application in Lyophilization and Freeze-Drying Formulations for Biopharmaceutical Stability

Lyophilization, or freeze-drying, is a common method to enhance the long-term stability of biopharmaceuticals. uni-muenchen.denih.gov Arginine and its salts can act as cryo- and lyoprotectants, offering an alternative to traditional stabilizers like sucrose (B13894). nih.govnih.gov The choice of the counter-ion for arginine is critical as it significantly impacts the properties of the final lyophilized product. nih.govresearchgate.net

For instance, arginine hydrochloride (ArgHCl) provides excellent protein stability but has a very low glass transition temperature of the freeze concentrate (Tg'), which can cause the lyophilized cake to collapse during the drying process. nih.govnih.gov In contrast, arginine salts with citrate or phosphate (B84403) result in aesthetically elegant, amorphous cakes but may offer inferior protein stability. nih.govnih.gov To balance these properties, arginine salts are often combined with other excipients. nih.gov Mixtures of sucrose with arginine hydrochloride, lactobionate, or succinate (B1194679) have been shown to provide better stability than sucrose alone. nih.govresearchgate.net Combining ArgHCl with a crystalline bulking agent like phenylalanine can also yield elegant cakes with minimal protein aggregation. nih.gov

| Arginine Salt | Cake Appearance | Protein Stability | Source |

|---|---|---|---|

| Arginine Hydrochloride | Collapsed | Best stability at low mAb concentration | nih.govresearchgate.net |

| Arginine Succinate | - | Good stability, second to hydrochloride | nih.govresearchgate.net |

| Arginine Citrate | Amorphous, elegant | Inferior | nih.govresearchgate.net |

| Arginine Phosphate | Amorphous, elegant | Inferior | nih.govnih.govresearchgate.net |

| Arginine Lactobionate | Amorphous, elegant | Inferior | nih.govresearchgate.net |

| Arg-HCl + Sucrose | Improved | Better than sucrose alone | nih.govresearchgate.net |

Research Applications in Plant Tissue Culture and Biotechnology

Beyond protein sciences, L-arginine serves as a valuable supplement in plant biotechnology. As a key amino acid, it can be added to plant tissue culture media to stimulate cell growth and morphogenesis. nih.gov Plant cells can readily assimilate nitrogen from organic sources like amino acids. nih.gov

Exogenous application of L-arginine has been shown to enhance plant tissue growth and regeneration for various species, including Hibiscus moscheutos. nih.gov In studies on Pereskia aculeata (ora-pro-nobis), applying L-arginine to the soilless growth media increased the net photosynthetic rate, leaf area, plant mass, and crude protein content in the leaves. mdpi.com Arginine is a significant form of organic nitrogen storage in plants and a precursor to polyamines, which are involved in cell division and photosynthesis. mdpi.com Furthermore, yeast extract, a common organic supplement in plant tissue culture that contains arginine, is used to promote growth and can help initiate defense mechanisms in plants. labassociates.com

Influence on Adventitious Rooting and Plant Morphogenesis in Vitro

Research indicates that L-arginine can directly stimulate the process of in vitro rooting. researchgate.net Its application in culture media has been shown to improve both the number and length of adventitious roots in various plant species. researchgate.net For instance, studies on cherry rootstocks revealed that L-arginine enhances the positive rooting effects of auxins, a class of plant hormones essential for root development. researchgate.net While the auxin indole-3-butyric acid (IBA) alone can promote rooting, its combination with L-arginine can lead to superior results, particularly in terms of root length. researchgate.net This synergistic effect suggests that L-arginine may be involved in metabolic pathways that support or amplify auxin-driven root initiation and elongation.

Beyond rooting, L-arginine influences broader morphogenetic outcomes in tissue culture, such as shoot development and proliferation. researchgate.netresearchgate.net In studies involving Hibiscus moscheutos, media supplemented with arginine resulted in slightly greater shoot growth compared to other amino acids like glutamine. researchgate.net Similarly, research on apple rootstocks showed that increasing the concentration of arginine in the culture medium led to a higher number of shoots produced per explant. researchgate.net These findings underscore the role of L-arginine as a significant organic nitrogen source that can be effectively utilized by plant tissues for growth and differentiation processes in vitro. researchgate.netslu.se

Table 1: Effect of L-Arginine in Combination with Indole-3-Butyric Acid (IBA) on In Vitro Rooting of Cherry Rootstocks

| Treatment | Rootstock | Parameter | Result |

|---|---|---|---|

| 2 mg L⁻¹ IBA + 0.5 mg L⁻¹ L-arginine | CAB-6P | Root Number | Optimal |

| 1 mg L⁻¹ IBA + 1 mg L⁻¹ L-arginine | CAB-6P | Root Length | Optimal |

This table summarizes findings from a study on the effects of L-arginine and IBA on cherry rootstock rooting, showing that specific combinations optimize different rooting parameters depending on the genotype. researchgate.net

Effects on Photosynthetic Pigment Content and Metabolic Pathways in Plant Systems

Multiple studies have established a positive correlation between the application of L-arginine and the concentration of photosynthetic pigments in plant leaves. nih.govmdpi.com Research on maize seedlings under drought stress showed that the application of L-arginine significantly increased the contents of chlorophyll (B73375) a, chlorophyll b, and total chlorophyll by 153.2%, 128.9%, and 151.3%, respectively, compared to untreated drought-stressed plants. nih.gov This is largely attributed to the high nitrogen content of arginine, as nitrogen is a core component of the chlorophyll molecule. frontiersin.orgmdpi.com By providing a readily available source of organic nitrogen, L-arginine can help prevent chlorophyll degradation and support the photosynthetic apparatus, particularly under stressful conditions. mdpi.comnih.gov In Pereskia aculeata, the highest concentration of L-arginine significantly increased chlorophyll a and carotenoid content. mdpi.com

The metabolic influence of L-arginine is extensive, primarily because it serves as a precursor to several vital molecules, including polyamines and nitric oxide (NO). frontiersin.orgnih.gov These molecules are critical signaling messengers involved in a wide range of plant developmental processes and responses to environmental stress. nih.govnih.gov The metabolic breakdown of L-arginine is controlled by key enzymes such as arginine decarboxylase, arginase, and nitric oxide synthase, which direct its conversion toward either polyamine or nitric oxide synthesis. nih.gov Polyamines, derived from arginine, are known to promote photosynthesis and prevent chlorophyll degradation. mdpi.com Furthermore, arginine metabolism is central to the synthesis of other amino acids and antioxidants like phenolic substances and flavonoids, enhancing the plant's tolerance to stressors such as nutrient deficiency. frontiersin.org

Table 2: Impact of Exogenous L-Arginine on Photosynthetic Pigments in Drought-Stressed Wheat and Maize

| Plant | Condition | Treatment | Pigment | % Increase vs. Untreated Stressed Plants |

|---|---|---|---|---|

| Wheat | Drought | 1 mM Arginine | Chlorophyll a | 11.4% |

| Wheat | Drought | 1 mM Arginine | Chlorophyll b | 38.7% |

| Wheat | Drought | 1 mM Arginine | Carotenoids | 41.9% |

This table presents data from studies on wheat nih.gov and maize nih.gov, illustrating the significant positive effect of L-arginine application on the content of key photosynthetic pigments in plants subjected to drought conditions.

Table of Compounds Mentioned

| Compound Name |

|---|

| L-Arginine |

| L-Arginine monocitrate |

| Nitric oxide |

| Indole-3-butyric acid (IBA) |

| Glutamine |

| Chlorophyll a |

| Chlorophyll b |

| Carotenoids |

| Polyamines |

| Phenolic substances |

| Flavonoids |

| Arginine decarboxylase |

| Arginase |

Emerging Research Directions and Future Perspectives on L Arginine Monocitrate Investigations

Exploration of Novel Biochemical Pathways and Unidentified Molecular Targets Modulated by L-Arginine Monocitrate

Research into L-Arginine's metabolic fate has traditionally centered on two principal enzymatic pathways: its conversion to nitric oxide (NO) and L-citrulline by nitric oxide synthases (NOS), and its hydrolysis to L-ornithine and urea (B33335) by arginases. frontiersin.org These pathways are fundamental to processes ranging from vasodilation to immune response and tissue repair. frontiersin.orgnih.gov L-ornithine itself is a precursor for the synthesis of polyamines, which are crucial for cell proliferation. benthamopenarchives.com

However, the landscape of L-Arginine biochemistry is expanding, with new molecular interactions and regulatory networks coming into focus. A significant recent development is the identification of the G-protein-coupled receptor GPRC6A as a potential target for L-arginine, suggesting a role for this amino acid in cell signaling pathways beyond its classical metabolic roles. benthamopenarchives.combenthamopenarchives.com Furthermore, L-Arginine is a known inducer of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and protein synthesis. allstudiesjournal.com

Future investigations into this compound will likely focus on how the citrate (B86180) component might modulate these pathways. Researchers are exploring whether this specific salt form alters substrate availability for NOS and arginase, potentially shifting the delicate balance between NO production and polyamine synthesis. Unidentified molecular targets may yet be discovered, particularly in the context of specific cellular microenvironments where the metabolic flux of L-arginine and citrate could have synergistic effects. The complexity of L-arginine metabolism, underscored by its involvement in numerous diseases, suggests that our understanding is far from complete. nih.govnih.gov

Table 1: Key Metabolic Pathways and Molecular Targets of L-Arginine

| Pathway/Target | Key Enzymes/Receptors | Primary Products/Effects | Physiological Relevance |

|---|---|---|---|

| Nitric Oxide (NO) Synthesis | Nitric Oxide Synthases (NOS) | Nitric Oxide (NO), L-Citrulline | Vasodilation, Neurotransmission, Immune Response frontiersin.orgnih.govtargetmol.com |

| Arginase Pathway | Arginase I & II | L-Ornithine, Urea | Urea Cycle, Precursor for Polyamines and Proline frontiersin.orgbenthamopenarchives.com |

| Protein Synthesis | Mammalian Target of Rapamycin (mTOR) | Induction of Protein Synthesis | Cell Growth, Proliferation, Metabolism allstudiesjournal.com |

| Cellular Signaling | G-protein-coupled receptor (GPRC6A) | Signal Transduction | Emerging area of research benthamopenarchives.combenthamopenarchives.com |

| Creatine (B1669601) Synthesis | Arginine:glycine amidinotransferase (AGAT) | Guanidinoacetate (Creatine precursor) | Energy Metabolism in Muscle and Nerve Cells nih.gov |

Development of Advanced Analytical Tools and Biomarkers for this compound Profiling in Complex Matrices

The accurate quantification of L-Arginine and its metabolites in biological samples is critical for understanding its physiological and pathological roles. However, analyzing L-Arginine presents significant challenges due to its high polarity and zwitterionic nature, which complicates its retention and resolution in traditional chromatography. creative-proteomics.com To overcome these hurdles, researchers have developed a suite of advanced analytical techniques.

High-performance liquid chromatography (HPLC) remains a widely used method, often coupled with pre-column derivatization to enhance detection. creative-proteomics.comnih.gov Reagents such as o-Phthalaldehyde (OPA) are used to create fluorescent derivatives that can be easily quantified. creative-proteomics.comnih.gov For higher sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now considered the gold standard. creative-proteomics.com This technique allows for the precise measurement of L-Arginine and related compounds, such as the endogenous NOS inhibitors asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), even at very low concentrations. creative-proteomics.comresearchgate.net Capillary electrophoresis (CE) offers another powerful platform for the high-resolution profiling of NO-related metabolites. nih.gov

These analytical advancements have been instrumental in identifying and validating biomarkers associated with the L-Arginine/NO pathway. For instance, elevated levels of ADMA and SDMA have been identified as potential biomarkers in conditions like colorectal cancer and chronic obstructive pulmonary disease (COPD), reflecting dysregulation of NO metabolism. researchgate.netmdpi.comnih.gov Future work will focus on developing analytical methods specifically tailored to distinguish this compound from endogenous L-Arginine and to trace its metabolic fate in complex biological matrices like plasma and tissue homogenates.

Table 2: Comparison of Advanced Analytical Methods for L-Arginine Profiling

| Analytical Technique | Principle | Common Derivatization Reagents | Strengths | Limitations |

|---|---|---|---|---|

| HPLC with UV/Fluorescence Detection | Chromatographic separation followed by detection of derivatized amino acids. | o-Phthalaldehyde (OPA), Phenyl isothiocyanate (PITC) creative-proteomics.comshimadzu.com | Well-established, cost-effective, good for routine analysis. creative-proteomics.com | Requires derivatization, lower sensitivity and specificity compared to MS. creative-proteomics.com |

| LC-MS/MS | Combines liquid chromatography separation with mass spectrometry for highly specific mass-based detection. | Often not required, but can be used. | High sensitivity and specificity, can multiplex multiple analytes (e.g., ADMA, SDMA). creative-proteomics.comresearchgate.net | Higher equipment cost and complexity. |

| Capillary Electrophoresis (CE) | Separation based on the charge-to-mass ratio of analytes in an electric field. | N/A | High-resolution separation, minimal sample consumption. nih.gov | Can be less robust for complex matrices compared to LC-MS/MS. |

Innovative Computational Approaches for Predictive Modeling and Rational Design of L-Arginine-Based Systems

Computational modeling and simulation have become indispensable tools for exploring the molecular interactions of L-Arginine at an atomic level. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, enabling the prediction of binding affinities, the simulation of molecular dynamics, and the rational design of novel systems.

Molecular dynamics (MD) simulations have been employed to study the binding of L-Arginine and its analogues to protein targets. For example, simulations have been used to investigate how L-Arginine analogues interact with the CASTOR1 protein, a key sensor in the mTORC1 pathway, providing a basis for designing potential inhibitors. iiarjournals.org Similarly, computational studies have predicted the interactions between L-Arginine and enzymes like galactose-1-phosphate uridylyltransferase (GALT), helping to elucidate its potential role as a pharmacochaperone. nih.gov These simulations can calculate binding free energies and identify key amino acid residues involved in the interaction. iiarjournals.orgnih.gov

Other computational approaches focus on modeling metabolic networks to predict synthesis pathways. Genome-scale metabolic models have been used to compare and predict optimal pathways for L-Arginine production, taking into account thermodynamic and enzymatic constraints. researchgate.net These predictive models are crucial for metabolic engineering and biotechnology applications. Future computational work on this compound could involve modeling its dissociation and the subsequent interaction of both L-Arginine and citrate ions with various biological targets, potentially predicting unique biochemical behaviors or synergistic effects.

Table 3: Examples of Computational Studies on L-Arginine Systems

| Study Focus | Computational Method | Key Findings/Predictions | Reference |

|---|---|---|---|

| Inhibition of mTORC1 Pathway | Molecular Dynamics (MD) Simulation | Revealed dynamic features of binding between L-Arginine analogues and CASTOR1 protein; calculated binding free energies. | iiarjournals.org |

| Enzyme Interaction | Docking Simulations, Molecular Modeling | Predicted interactions between L-Arginine and the active site of the GALT enzyme. | nih.gov |

| Metabolic Pathway Prediction | Genome-Scale Metabolic Models (GEMs) | Predicted optimal synthesis pathways for L-Arginine by integrating thermodynamic and enzymatic constraints. | researchgate.net |

| Sorption Interactions | Computer Simulation | Modeled the interaction of L-Arginine with carbon nanotubes, identifying different binding mechanisms. | vsu.ru |

Potential for Chemical Derivatization and Structural Modifications of this compound for Enhanced Research Tool Development

Beyond its direct biological applications, L-Arginine serves as a versatile scaffold for chemical modification to create novel research tools and materials with enhanced or entirely new properties. The chemical derivatization of the L-Arginine molecule can alter its bioavailability, target specificity, and functional characteristics.

One promising area is the development of new biomaterials. For instance, researchers have successfully synthesized a manganese-L-arginine metal-organic framework (MOF). chalcogen.ro This structural modification incorporates L-Arginine into a larger, porous framework, creating a new material with potent antibacterial and antioxidant properties that differ from the parent molecule. chalcogen.ro Such MOFs represent a novel class of research tools for studying oxidative stress and bacterial pathogenesis.

Another strategy involves modifying L-arginine to improve its delivery or bioavailability. Studies have explored binding L-arginine to other molecules, such as whey peptides or nitrate, to assess if these new forms alter its hemodynamic effects. nih.gov While derivatization with reagents like OPA or PITC is primarily used for analytical detection, these chemical reactions highlight the reactive sites on the L-Arginine molecule that could be targeted for creating more complex derivatives. Future research on this compound could explore modifications to the citrate moiety as well, potentially creating bifunctional molecules or research probes that can simultaneously report on different aspects of cellular metabolism. These structurally modified compounds could serve as powerful tools to investigate biological systems with greater precision.

Q & A

Q. How can researchers address potential biases in studies investigating this compound’s therapeutic potential?

- Methodological Answer : Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use blinded outcome assessments and independent replication cohorts. Disclose funding sources and conflicts of interest in compliance with ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.